molecular formula C13H13NO3 B1361178 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 89143-07-7

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B1361178
CAS RN: 89143-07-7
M. Wt: 231.25 g/mol
InChI Key: OVDHKYNXUCBNMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined using various experimental techniques .

Scientific Research Applications

Corrosion Inhibition

Research shows that derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione (PPD), are effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with higher concentrations and are characterized by chemisorption processes on steel surfaces (Zarrouk et al., 2015).

Organic Synthesis

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been utilized in organic synthesis, notably in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. This process involves single-step reactions with satisfactory yields, indicating the compound's utility in the field of organic chemistry (Patel & Dholakiya, 2013).

Polymer Research

In polymer research, derivatives of this compound, like 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), have been used to create photoluminescent conjugated polymers. These polymers demonstrate strong photoluminescence and are potential candidates for electronic applications due to their good solubility and stability (Beyerlein & Tieke, 2000).

Medical Research

In medical research, derivatives of 1H-pyrrole-2,5-dione have been studied for their inhibitory activities on PGE(2) production in macrophage cells. This indicates potential therapeutic applications in inflammation and other related medical conditions (Moon et al., 2010).

Materials Science

This compound is also explored in materials science, particularly in the synthesis of photoluminescent and electrochromic materials. These materials exhibit unique optical and electronic properties, making them suitable for various applications like organic photovoltaics and electronic displays (Cao et al., 2006).

Photophysical Properties

Additionally, studies have focused on understanding the photophysical properties of derivatives of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione. This research is crucial for the development of materials with specific optical characteristics, useful in fields like optoelectronics and photonics (Kirkus et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This includes understanding the compound’s toxicity, potential health effects, safe handling procedures, and disposal methods .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, developing more efficient synthesis methods, or exploring new applications for the compound .

properties

IUPAC Name

1-(4-propoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDHKYNXUCBNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345523
Record name 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione

CAS RN

89143-07-7
Record name 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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